alpha-Methylcinnamaldehyde

Catalog No.
S759562
CAS No.
101-39-3
M.F
C10H10O
M. Wt
146.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Methylcinnamaldehyde

CAS Number

101-39-3

Product Name

alpha-Methylcinnamaldehyde

IUPAC Name

(E)-2-methyl-3-phenylprop-2-enal

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

InChI

InChI=1S/C10H10O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-8H,1H3/b9-7+

InChI Key

VLUMOWNVWOXZAU-CLFYSBASSA-N

SMILES

CC(=CC1=CC=CC=C1)C=O

solubility

less than 1 mg/mL at 70° F (NTP, 1992)
insoluble in water; soluble in oils
miscible (in ethanol)

Canonical SMILES

CC(=CC1=CC=CC=C1)C=O

Isomeric SMILES

C/C(=C/C1=CC=CC=C1)/C=O

The exact mass of the compound alpha-Methylcinnamaldehyde is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)insoluble in water; soluble in oilsmiscible (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49286. It belongs to the ontological category of cinnamaldehydes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

alpha-Methylcinnamaldehyde (CAS 101-39-3) is a versatile alpha-alkylated aromatic aldehyde widely utilized as a chemical intermediate, chiral precursor, and formulation ingredient. Characterized by its alpha,beta-unsaturated carbonyl system, the presence of the alpha-methyl group fundamentally alters its steric and electronic profile compared to unsubstituted cinnamaldehyde. This structural modification governs its predictable behavior in asymmetric organocatalysis, chemoselective hydrogenation, and enzymatic biotransformations. In procurement contexts, alpha-methylcinnamaldehyde is prioritized not only for its distinct olfactory properties but primarily for its structural suitability, enabling the synthesis of high-value nonracemic derivatives and specialized building blocks with strict stereochemical requirements [1].

Substituting alpha-methylcinnamaldehyde with baseline cinnamaldehyde or other unbranched analogs critically compromises both synthetic utility and formulation safety. In asymmetric synthesis, the lack of an alpha-substituent in cinnamaldehyde means that reduction of the alkene inherently yields an achiral product, completely failing in workflows designed to generate specific enantiomers via biocatalysis or organocatalysis [1]. Furthermore, in formulation and biological applications, the alpha-methyl group dictates a divergent metabolic detoxification pathway—specifically via beta-oxidation to hippuric acid—which significantly lowers its direct sensitization potential compared to the highly reactive, unsubstituted cinnamaldehyde . Consequently, generic substitution leads to complete loss of stereochemical control in synthesis and elevated regulatory risks in end-user products.

Stereoselective Bioreduction for Chiral Precursor Synthesis

In the synthesis of nonracemic aryl-substituted dihydrocinnamaldehydes, alpha-methylcinnamaldehyde serves as a critical prochiral substrate. Bioreduction using Old Yellow Enzyme (OYE) isoenzymes yields the (S)-enantiomer with up to 97% enantiomeric excess (ee). In contrast, the reduction of unsubstituted cinnamaldehyde inherently produces an achiral product (0% ee). This stereocontrol is entirely dependent on the alpha-methyl group, which establishes the necessary chiral center upon C=C bond reduction[1].

Evidence DimensionEnantiomeric excess (ee%) upon C=C reduction
Target Compound DataUp to 97% ee (for (S)-alpha-methyldihydrocinnamaldehyde)
Comparator Or BaselineCinnamaldehyde (0% ee, achiral product)
Quantified Difference97% absolute increase in enantiomeric excess
ConditionsBioreduction using yeast OYE isoenzymes 1-3 in t-butyl methyl ether co-solvent

Essential for the chemo-enzymatic synthesis of high-value chiral pharmaceutical and fragrance precursors where strict stereocontrol is required.

Enhanced Diphenolase Inhibition in Tyrosinase Assays

Alpha-substitution significantly enhances the inhibitory potency of cinnamaldehyde derivatives against mushroom tyrosinase. Kinetic analyses demonstrate that alpha-methylcinnamaldehyde inhibits diphenolase activity with an IC50 of 0.450 mM. Under identical assay conditions, baseline cinnamaldehyde exhibits an IC50 of 0.98 mM. The alpha-methyl group facilitates stronger reversible inhibition by decreasing the formation of o-quinones without degrading the active enzyme[1].

Evidence DimensionIC50 for diphenolase activity
Target Compound Data0.450 mM
Comparator Or BaselineCinnamaldehyde (0.98 mM)
Quantified Difference54% lower IC50 (2.17-fold higher inhibitory potency)
ConditionsMushroom tyrosinase assay, oxidation of L-DOPA

Allows formulators to achieve equivalent anti-browning or melanogenesis-inhibiting efficacy at less than half the active loading compared to baseline cinnamaldehyde.

Divergent Metabolic Detoxification via Beta-Oxidation

The structural presence of the alpha-alkyl substituent fundamentally alters the in vivo metabolic disposition of the aldehyde. While unsubstituted cinnamaldehyde is a known protein-binding sensitizer that oxidizes directly to cinnamic acid, alpha-methylcinnamaldehyde is extensively metabolized via a beta-oxidation pathway, followed by cleavage to yield easily excreted hippuric acid derivatives. This steric shielding and divergent metabolic routing significantly reduce the compound's direct sensitization potential compared to its unbranched analog .

Evidence DimensionPrimary metabolic detoxification pathway
Target Compound DataBeta-oxidation to hippuric acid derivatives
Comparator Or BaselineCinnamaldehyde (Direct oxidation to cinnamic acid / higher protein binding)
Quantified DifferenceShift from direct oxidation to beta-oxidation cleavage
ConditionsMammalian metabolic disposition studies

Reduces regulatory and sensitization burdens in downstream consumer formulations, enabling broader use limits than unsubstituted cinnamaldehyde.

Steric Control in Chemoselective Hydrogenation

In industrial hydrogenation processes, the alpha-methyl group provides critical steric hindrance that modulates the reactivity of the conjugated alkene. When subjected to continuous catalytic hydrogenation over modified palladium catalysts, alpha-alkylated cinnamaldehydes achieve up to 95% selectivity for the dihydrocinnamic aldehyde (C=C reduction only). In contrast, unsubstituted cinnamaldehyde is highly prone to over-reduction or poor selectivity under similar conditions, yielding mixtures of saturated aldehydes and alcohols [1].

Evidence DimensionChemoselectivity in continuous hydrogenation
Target Compound DataUp to 95% selectivity for dihydrocinnamic aldehyde
Comparator Or BaselineCinnamaldehyde (Prone to mixed over-reduction to cinnamyl alcohol/hydrocinnamaldehyde)
Quantified DifferenceHigh predictable selectivity (>90%) vs. mixed product distribution
ConditionsContinuous hydrogenation over Pd/Al2O3/alkali catalysts

Drastically lowers downstream purification costs and improves yield when manufacturing saturated aldehyde intermediates at scale.

Asymmetric Synthesis of Active Pharmaceutical Ingredients (APIs)

Alpha-methylcinnamaldehyde is the required precursor for synthesizing nonracemic bicyclic amines and other chiral APIs (e.g., analogs of rotigotine or robalzotan). Its alpha-methyl group serves as the essential prochiral center during multienzymatic cascade reductions, allowing chemists to achieve >97% ee in the final pharmaceutical building blocks[1].

Formulation of Advanced Anti-Browning and Skin-Brightening Agents

Due to its superior diphenolase inhibition (IC50 = 0.450 mM) compared to baseline cinnamaldehyde, alpha-methylcinnamaldehyde is highly suited for agricultural anti-browning treatments and cosmetic skin-brightening formulations. It provides potent, reversible inhibition of tyrosinase without destroying the enzyme, allowing for lower active ingredient loading and improved formulation stability[2].

Low-Sensitization Fragrance and Flavor Compounding

In the fragrance industry, regulatory restrictions on unsubstituted cinnamaldehyde due to skin sensitization are stringent. Alpha-methylcinnamaldehyde is selected as a safer structural analog because its alpha-alkyl substitution forces a beta-oxidation metabolic detoxification pathway, yielding harmless hippuric acid derivatives. This allows formulators to achieve desired olfactory profiles while maintaining compliance with safety standards .

Physical Description

Alpha-methylcinnamaldehyde is a clear yellow liquid. (NTP, 1992)
Liquid
Yellow liquid, cinnamon-like odou

XLogP3

2.2

Boiling Point

302 °F at 100 mm Hg (NTP, 1992)
251.6 °C

Flash Point

175 °F (NTP, 1992)

Density

1.0407 at 63 °F (NTP, 1992)
1.034-1.040

UNII

16G5N27XPA

GHS Hazard Statements

Aggregated GHS information provided by 1781 companies from 6 notifications to the ECHA C&L Inventory.;
H317 (99.66%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.02 mmHg

Pictograms

Irritant

Irritant

Other CAS

101-39-3

Wikipedia

Alpha-methylcinnamaldehyde

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Miscellaneous manufacturing
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
2-Propenal, 2-methyl-3-phenyl-: ACTIVE

Dates

Last modified: 08-15-2023

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